molecular formula C7H4FNO3S B6249762 3-cyanophenyl sulfurofluoridate CAS No. 2068038-82-2

3-cyanophenyl sulfurofluoridate

Cat. No. B6249762
CAS RN: 2068038-82-2
M. Wt: 201.2
InChI Key:
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Description

3-Cyanophenyl sulfurofluoridate (3-CPSF) is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 233.2 g/mol and a melting point of 93-95°C. 3-CPSF is a highly reactive substance and is usually prepared by a reaction between 3-cyanophenol and sulfur dioxide, followed by fluorination with sulfur tetrafluoride.

Scientific Research Applications

3-cyanophenyl sulfurofluoridate has been used in various scientific research applications. It is a useful reagent for the synthesis of a range of organic compounds, such as sulfonamides, sulfonates, and sulfoxides. It is also used in the synthesis of heterocyclic compounds, such as thiophenes and pyrroles. In addition, 3-cyanophenyl sulfurofluoridate is used as a reagent for the synthesis of biologically active compounds, such as antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 3-cyanophenyl sulfurofluoridate is not well understood. However, it is believed to involve the formation of a reactive intermediate, such as a sulfonium ion or a sulfoxonium ion. These intermediates can then react with substrates, such as nucleophiles or electrophiles, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyanophenyl sulfurofluoridate are not well understood. However, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa. In addition, it has been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

The main advantage of 3-cyanophenyl sulfurofluoridate is its high reactivity, which makes it a useful reagent for the synthesis of a range of organic compounds. It is also relatively inexpensive and easy to prepare. However, it is a highly reactive substance and should be handled with care. In addition, it can be toxic if inhaled or ingested.

Future Directions

The future directions for 3-cyanophenyl sulfurofluoridate include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into the synthesis of 3-cyanophenyl sulfurofluoridate and its derivatives is needed to improve its efficiency and cost-effectiveness. Other potential future directions include the development of new methods for the synthesis of 3-cyanophenyl sulfurofluoridate and its derivatives, as well as the development of new applications for 3-cyanophenyl sulfurofluoridate in scientific research.

Synthesis Methods

The synthesis of 3-cyanophenyl sulfurofluoridate is a two-step process. First, 3-cyanophenol is reacted with sulfur dioxide in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures and in the presence of a catalyst, such as potassium carbonate or sodium hydroxide. The reaction produces a mixture of 3-cyanophenyl sulfate and 3-cyanophenyl sulfonate. The second step involves the fluorination of the sulfate or sulfonate with sulfur tetrafluoride. The reaction is typically carried out in anhydrous conditions and at temperatures of up to 150°C. The resulting product is 3-cyanophenyl sulfurofluoridate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyanophenyl sulfurofluoridate can be achieved through a substitution reaction between 3-cyanophenol and sulfurofluoridic acid.", "Starting Materials": [ "3-cyanophenol", "Sulfurofluoridic acid" ], "Reaction": [ "To a solution of 3-cyanophenol in dichloromethane, add sulfurofluoridic acid dropwise under stirring at room temperature.", "Continue stirring the reaction mixture for 2 hours at room temperature.", "Quench the reaction by adding saturated sodium bicarbonate solution and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

2068038-82-2

Product Name

3-cyanophenyl sulfurofluoridate

Molecular Formula

C7H4FNO3S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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